molecular formula C17H23N3O3S2 B11022205 Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11022205
M. Wt: 381.5 g/mol
InChI Key: RDFWCJMQFCPUOT-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring two thiazole rings interconnected via a carbamate linkage. The molecule contains a 2-methylpropyl (isobutyl) substituent at the 5-position of the first thiazole ring and a 2-methyl-4-propyl-substituted thiazole ring at the 2-position via a carbonylamino bridge. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological applications, including enzyme inhibition and receptor antagonism .

Properties

Molecular Formula

C17H23N3O3S2

Molecular Weight

381.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[(2-methyl-4-propyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H23N3O3S2/c1-6-7-11-14(24-10(4)18-11)15(21)20-17-19-13(16(22)23-5)12(25-17)8-9(2)3/h9H,6-8H2,1-5H3,(H,19,20,21)

InChI Key

RDFWCJMQFCPUOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other thiazole-based derivatives, differing primarily in substituent patterns and ester groups. Below is a comparative analysis with key analogues:

Compound Name Substituents (Thiazole Rings) Ester Group Key Properties/Applications Reference
Methyl 5-(2-methylpropyl)-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate 5-position: 2-methylpropyl; 2-position: 2-methyl-4-propyl thiazole Methyl carboxylate Hypothesized enhanced lipophilicity and metabolic stability due to branched alkyl groups. Potential kinase or receptor modulation (inferred from SAR of thiazoles) .
Isobutyl 4-methyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate 4-methyl thiazole; 4-methyl-1,2,3-thiadiazole Isobutyl carboxylate Increased steric bulk may reduce solubility but improve target binding affinity. Demonstrated in crystallographic studies using SHELX software .
SIB-1757 (6-methyl-2-(phenylazo)-3-pyridinol) Pyridine core with phenylazo and methyl groups N/A Selective noncompetitive mGluR5 antagonist (IC50: 0.37 µM). Highlights the importance of heterocyclic azo groups in receptor selectivity .
Thiazolo-[3,2-a]-1,3,5-triazino-2-thiones Fused thiazole-triazine core Varied substituents Antimicrobial and anti-inflammatory activities; reactivity influenced by chloromethyl and arylazo groups .

Key Differences and Implications

Substituent Flexibility :

  • The 2-methyl-4-propyl thiazole group in the target compound introduces greater hydrophobicity compared to simpler methyl or aryl substituents (e.g., SIB-1757’s pyridine core). This may enhance membrane permeability but reduce aqueous solubility .
  • The methyl carboxylate ester contrasts with the isobutyl ester in the analogue from , suggesting divergent metabolic pathways (methyl esters are typically hydrolyzed faster than bulkier esters) .

Biological Activity: While SIB-1757 and SIB-1893 exhibit potent mGluR5 antagonism, the target compound’s thiazole-thiazole architecture may favor interactions with kinases or proteases, as seen in other thiazole derivatives . The absence of an azo group (cf. SIB-1757) likely shifts the mechanism from noncompetitive receptor antagonism to competitive enzyme inhibition .

Synthetic Accessibility: The target compound’s synthesis likely involves sequential cyclization and coupling steps, analogous to methods for thiazolo-triazino-thiones (). However, the propyl and methylpropyl groups necessitate advanced regioselective alkylation techniques .

Research Findings and Gaps

  • Computational Modeling : Molecular docking studies (unavailable in provided evidence) are critical to predict binding modes with targets like mGluR5 or cytochrome P450 enzymes.
  • Experimental Data: No direct pharmacological data exists for the compound in the evidence. Comparative IC50 values or crystallographic data (e.g., via SHELXL ) are needed to validate hypotheses.

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